3,6-Dichlorophthalonitrile 3,6-Dichlorophthalonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475257
InChI: InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H
SMILES:
Molecular Formula: C8H2Cl2N2
Molecular Weight: 197.02 g/mol

3,6-Dichlorophthalonitrile

CAS No.:

Cat. No.: VC17475257

Molecular Formula: C8H2Cl2N2

Molecular Weight: 197.02 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichlorophthalonitrile -

Specification

Molecular Formula C8H2Cl2N2
Molecular Weight 197.02 g/mol
IUPAC Name 3,6-dichlorobenzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H
Standard InChI Key RSKSHEHZUXLZHF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Cl)C#N)C#N)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

3,6-Dichlorophthalonitrile belongs to the phthalonitrile family, featuring a benzene ring substituted with two chlorine atoms and two nitrile (-CN) groups. The chlorine atoms occupy the 3- and 6-positions, creating a symmetrical structure that enhances thermal stability and electronic properties . The nitrile groups facilitate further functionalization via cyclotetramerization, a key step in phthalocyanine synthesis .

Table 1: Fundamental Properties of 3,6-Dichlorophthalonitrile

PropertyValueSource
Molecular FormulaC₈H₂Cl₂N₂
Molecular Weight (g/mol)197.02
CAS NumberNot specified in available data
DensityNot reported
Melting PointNot reported

The absence of melting point and density data in publicly accessible literature highlights gaps in characterization, likely due to its primary role as an intermediate rather than an end-product .

Electronic and Reactivity Profile

The chlorine substituents exert a strong electron-withdrawing effect, polarizing the aromatic ring and activating it toward nucleophilic substitution reactions. This electronic configuration also stabilizes radical intermediates, making the compound suitable for polymerization or coordination chemistry . Nitrile groups provide sites for cyclization, enabling the formation of phthalocyanines—a class of compounds with extensive π-conjugation .

Parameter3,6-Dibromophthalonitrile Hypothetical 3,6-Dichlorophthalonitrile
Starting Material3,6-DihydroxyphthalonitrileLikely identical
Halogen SourceBr₂Cl₂ or SOCl₂
Reaction Temperature60–200°CSimilar range expected
Yield78–80%Not reported

Industrial and Research Applications

Phthalocyanine Synthesis

Phthalocyanines (Pcs) are macrocyclic compounds with applications in dyes, photodynamic therapy, and organic electronics. 3,6-Dichlorophthalonitrile serves as a precursor for metal-free or metallophthalocyanines, where the chlorine substituents influence optical and electrochemical properties . For instance, octa-substituted Pcs derived from 3,6-dihalophthalonitriles exhibit enhanced solubility and tunable bandgaps, making them ideal for organic photovoltaics .

Pharmaceutical Intermediates

Chlorinated phthalonitriles are explored in drug development for their ability to coordinate metal ions, which can enhance bioactivity. While specific studies on 3,6-dichlorophthalonitrile are lacking, structurally similar compounds show antitumor and antimicrobial properties .

Catalysis and Materials Science

The compound’s electron-deficient aromatic ring makes it a candidate for catalytic substrates or ligands in transition-metal complexes. For example, palladium complexes of chlorinated phthalonitriles could catalyze cross-coupling reactions .

Challenges and Future Directions

Synthesis Optimization

Current methods for dibromo analogues achieve ~80% yields , but chlorine’s smaller atomic size and higher reactivity may necessitate modified conditions. Solvent selection, temperature control, and halogenation agents (e.g., using SOCl₂ instead of Cl₂) require systematic study.

Expanding Application Horizons

Further research could explore:

  • Photodynamic Therapy: Chlorinated Pcs’ ability to generate reactive oxygen species under light .

  • Organic Semiconductors: Thin-film transistors using chlorine-substituted Pcs for improved charge mobility.

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